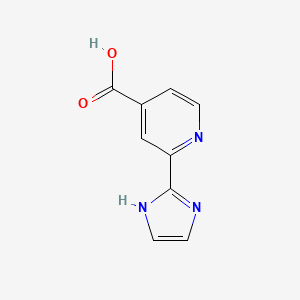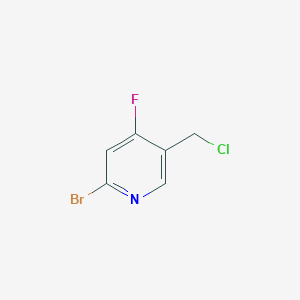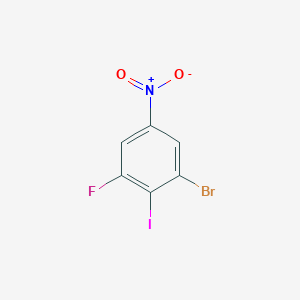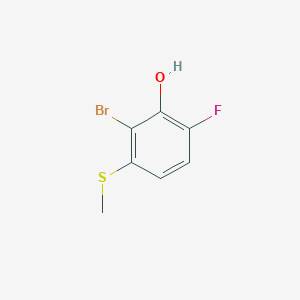
(6-Bromo-5-methoxypyridin-3-yl)methanol
Vue d'ensemble
Description
“(6-Bromo-5-methoxypyridin-3-yl)methanol” is a chemical compound with the empirical formula C7H8BrNO2 . It has a molecular weight of 218.05 . The compound is typically in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-3,10H,4H2,1H3 . This indicates that the molecule consists of a pyridine ring with bromine and methoxy groups attached at the 6 and 5 positions, respectively, and a methanol group at the 3 position.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the retrieved data.Applications De Recherche Scientifique
Structural Chemistry and Molecular Conformation
- The synthesis and structural characterization of compounds structurally similar to "(6-Bromo-5-methoxypyridin-3-yl)methanol" demonstrate their utility in studying protonation sites, hydrogen bonding patterns, and crystal structures. For example, the study of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its variants revealed different sites of protonation and distinct hydrogen-bonded networks, showcasing the significance of these compounds in understanding molecular interactions and crystal engineering (Böck et al., 2021).
Organic Synthesis and Reactivity
- The reactivity of related compounds has been explored in the context of organic synthesis, where they serve as precursors or intermediates in the synthesis of biologically active molecules. For instance, the total synthesis of natural products starting from compounds like (3-bromo-4,5-dimethoxyphenyl)methanol highlights the role of these compounds in developing synthetic methodologies and producing complex organic structures (Akbaba et al., 2010).
Ligand Exchange Reactions and Coordination Chemistry
- Research on ligand exchange reactions involving methoxide and related compounds contributes to our understanding of coordination chemistry and the reactivity of metal centers. Studies like those on [Et4N]3[W2(CO)6(OMe)3] elucidate the mechanisms of ligand substitution and the influence of alcohol acidity on reaction outcomes, providing insights into the design and manipulation of metal-organic frameworks (Klausmeyer et al., 2003).
Material Science and Surface Chemistry
- The exploration of surface sites on metal oxide catalysts using methanol as a probe molecule sheds light on the nature of active sites and the interaction of organic molecules with solid surfaces. Such studies are crucial for the development of catalysts with improved performance and selectivity (Wu et al., 2012).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, indicating it can be harmful if swallowed . It also has hazard statements H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding inhalation, contact with skin, and if swallowed .
Propriétés
IUPAC Name |
(6-bromo-5-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBSAPNBMDMZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


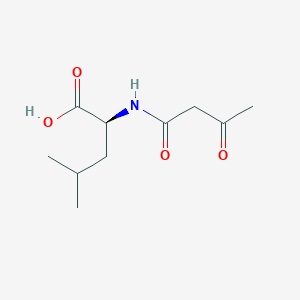
![4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B3246862.png)
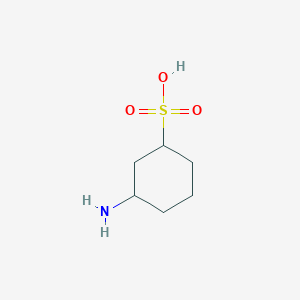

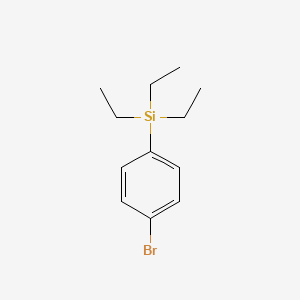
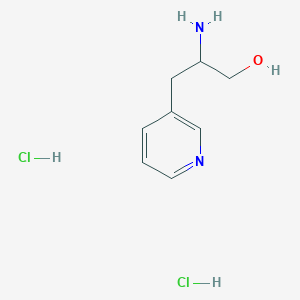
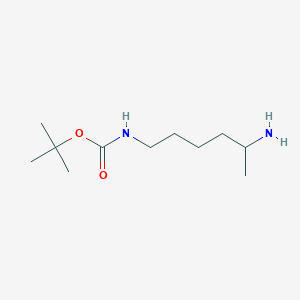
![2-[3-(pyrimidin-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3246904.png)
